5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c11-10(12,13)6-2-1-3-7(4-6)17-8(5-14)15-16-9(17)18/h1-4H,5,14H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMEXFUAJKOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na, which has been shown to be effective and versatile . The reaction conditions are generally mild, and the method is known for its good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Testing
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and evaluated their activity against bacteria and fungi. The results indicated promising activity against multiple strains, highlighting the potential of triazole derivatives in combating microbial resistance .
Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of several triazole derivatives including 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, compounds were screened using agar-well diffusion methods. Some derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Pharmacological Insights
Another investigation focused on the pharmacological properties of triazole compounds, revealing that those with trifluoromethyl substitutions often displayed enhanced bioactivity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group not only contributes to lipophilicity but also may enhance binding affinity to biological targets .
Future Directions in Research
The ongoing exploration into the synthesis of new derivatives of this compound is crucial for developing novel therapeutic agents. Future research should focus on:
- Structural Modifications : Investigating how variations in substituents affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles.
- Combination Therapies : Exploring the potential for synergistic effects when combined with existing antifungal treatments.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticonvulsant and CNS Activity
- 1,3,4-Thiadiazole-triazole hybrids: Compounds like 8a-d (5-substituted phenyl derivatives) showed anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.
Antimicrobial Activity
- Triazolo-thiadiazoles and thiadiazines : Derivatives with 3-chlorophenyl groups (e.g., 5a-j , 7a-j ) demonstrated significant inhibition against Staphylococcus aureus and Candida albicans compared to standard drugs .
Corrosion Inhibition
- TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) : Exhibited 85% inhibition efficiency for zinc in 0.1 M HCl, outperforming hydrazide analogs due to the triazole-thiol moiety’s strong adsorption .
Table 2: Activity Comparison
Physicochemical Properties
- Melting Points: Triazole-3-thiol derivatives generally exhibit high melting points (200–250°C), indicating thermal stability. For example: 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Melting point ~235–237°C . 3-(3-Chlorophenyl)-6-aryl-thiadiazoles: Melting points range from 242–243°C .
- Solubility: The trifluoromethyl group enhances lipid solubility, while aminomethyl and thiol groups improve aqueous solubility .
Biological Activity
5-(Aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antibacterial and antifungal applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F3N5S. The structure includes a trifluoromethyl group, which is known to enhance the compound's biological activity by improving its lipophilicity and metabolic stability.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with a triazole core can inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, modifications at specific positions on the triazole ring can enhance antibacterial efficacy.
Case Study: Antibacterial Efficacy
A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested their inhibitory effects against bacterial strains such as E. coli and S. aureus. The results indicated that compounds with hydroxyl or amino substituents at strategic positions displayed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics like ciprofloxacin.
Antifungal Activity
In addition to antibacterial properties, triazoles are also recognized for their antifungal activity. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.
Research Findings
- A study published in MDPI highlighted that triazole derivatives demonstrated substantial antifungal activity against Candida albicans and other pathogenic fungi.
- The introduction of specific substituents was found to enhance the antifungal potency, making these compounds promising candidates for further development in antifungal therapies.
The biological activity of this compound is believed to stem from its ability to interfere with microbial metabolic pathways. The compound's thiol group may play a critical role in forming covalent bonds with essential enzymes or proteins within bacterial or fungal cells, leading to cell death or inhibition of growth.
Comparative Analysis of Triazole Derivatives
| Compound Name | Structure | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
|---|---|---|---|
| This compound | Structure | 0.5 (against S. aureus) | 1.0 (against C. albicans) |
| 1,2,4-Triazole Derivative A | Structure | 2.0 (against E. coli) | 0.8 (against C. albicans) |
| 1,2,4-Triazole Derivative B | Structure | 0.8 (against P. aeruginosa) | 0.5 (against C. glabrata) |
Q & A
Basic Research Questions
Q. How can synthesis conditions for 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol be optimized?
- Methodological Answer : Optimize reaction parameters such as solvent polarity, temperature, and molar ratios. For example, highlights the use of propan-2-ol as a solvent and bromoalkanes as alkylation reagents under reflux for 2 hours to achieve high yields. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during cyclization steps can improve purity . Additionally, microwave-assisted synthesis (as in ) reduces reaction time and enhances regioselectivity for triazole derivatives .
Q. What characterization techniques are essential to confirm the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic and analytical methods:
- 1H/13C NMR : Assign proton environments (e.g., aminomethyl protons at δ 4.1–4.3 ppm) and confirm trifluoromethylphenyl substitution patterns .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 315 for C10H9F3N4S) and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Use recrystallization with methanol or ethanol to remove unreacted starting materials. For S-alkyl derivatives, column chromatography (silica gel, hexane/ethyl acetate gradient) resolves positional isomers . emphasizes vacuum sublimation for high-purity crystalline forms .
Advanced Research Questions
Q. How can computational methods resolve contradictory spectral data for triazole-thiol derivatives?
- Methodological Answer : Apply density functional theory (DFT) to model NMR chemical shifts and compare them with experimental data. For example, used PASS software to predict biological activity and validate structural assignments . Molecular docking can also clarify interactions causing spectral anomalies (e.g., thiol tautomerism) .
Q. What strategies address discrepancies in solubility and stability data across studies?
- Methodological Answer : Systematically vary experimental conditions:
- Solubility : Test in DMSO, DMF, and aqueous buffers (pH 2–12) to identify pH-dependent solubility trends .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic or oxidative degradation pathways .
Q. How to design derivatives with enhanced biological activity while maintaining low toxicity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring to enhance receptor binding () .
- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) with positive/negative controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .
- ADMET Prediction : Apply tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Q. What advanced techniques validate the compound’s tautomeric forms in solution?
- Methodological Answer : Use dynamic NMR (DNMR) to observe thione-thiol tautomerism at variable temperatures. X-ray crystallography () confirms the solid-state tautomer, while UV-Vis spectroscopy tracks pH-dependent shifts in λmax (e.g., 260 nm for thiol vs. 290 nm for thione) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s antimicrobial efficacy?
- Methodological Answer : Standardize testing parameters:
- Strain Selection : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Culture Conditions : Control inoculum size (1×10^6 CFU/mL) and incubation time (18–24 hrs) .
- Statistical Analysis : Apply ANOVA to compare zone-of-inhibition diameters across studies, accounting for solvent/DMSO cytotoxicity .
Methodological Resources
- Spectral Databases : Leverage SDBS (Spectral Database for Organic Compounds) to cross-reference NMR/MS data .
- Software : Gaussian 16 for DFT modeling, PyMOL for visualizing docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
